molecular formula C10H8O9S3 B1204614 Naphthalene-1,3,6-trisulfonic acid CAS No. 86-66-8

Naphthalene-1,3,6-trisulfonic acid

Cat. No.: B1204614
CAS No.: 86-66-8
M. Wt: 368.4 g/mol
InChI Key: ZPBSAMLXSQCSOX-UHFFFAOYSA-N
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Description

Naphthalene-1,3,6-trisulfonic acid (NTS) is a trisulfonic acid derivative of naphthalene, a widely studied aromatic hydrocarbon. NTS is a versatile compound used in a wide range of applications, from industrial to biomedical. NTS is widely used in chemical synthesis, as a catalyst in organic reactions, and as an antioxidant in food and pharmaceutical products. In addition, NTS has been investigated for its potential use in the treatment of various diseases, such as cancer and diabetes. The purpose of

Scientific Research Applications

1. Environmental Applications

Naphthalene-1,3,6-trisulfonic acid (NTA) shows potential in environmental applications, particularly in water treatment processes. A study by Rivera-Utrilla et al. (2002) investigated the degradation of naphthalenesulfonic acids, including NTA, by oxidation with ozone. They found that the presence of multiple sulfonic groups in NTA resulted in a lower reaction rate to ozone, suggesting specific behaviors in water treatment processes.

2. Geothermal Reservoir Tracing

NTA has been tested as a tracer in geothermal reservoirs. Rose et al. (2001) here demonstrated that polyaromatic sulfonates like NTA are suitable for use in high-temperature reservoirs. This application is significant for the geothermal industry, aiding in the monitoring and management of geothermal resources.

3. Material Science

In material science, NTA shows promise in surface coating technologies. Kim et al. (2022) here found that naphthalene trisulfonate, combined with hafnium(IV) ions, forms versatile surface coatings on various substrates. These coatings are beneficial for nonbiofouling applications, highlighting the chemical's utility in advanced material coatings.

4. Electrochemical Research

Konarev (2021) here explored the electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, a related compound, offering insights into the electrochemical properties of naphthalene sulfonic acids. This research is relevant for understanding the electrochemical applications of NTA.

5. Nanotechnology

In nanotechnology, NTA finds application in the fabrication of micro-patterns on fused silica plates. Ding et al. (2003) here demonstrated the use of NTA in laser-induced backside wet etching, a technique vital for creating precise micropatterns in various technological applications.

Mechanism of Action

Target of Action

Naphthalene-1,3,6-trisulfonic acid is a derivative of sulfonic acid . Sulfonic acids are known to interact with a variety of biological targets, including proteins and enzymes, due to their strong acidity and ability to form hydrogen bonds .

Mode of Action

As a sulfonic acid derivative, it likely interacts with its targets through hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Sulfonic acids and their derivatives are known to participate in a variety of biochemical reactions, including those involving enzymes and proteins .

Pharmacokinetics

As a sulfonic acid derivative, it is likely to be highly soluble in water, which could influence its bioavailability .

Result of Action

This compound is used as a stabilizer for diazo dyes . It can stabilize diazo compounds, reduce the decomposition of diazo solutions, and disperse the tar-like products formed after the decomposition of diazo salts, preventing contamination of fabrics or rollers and facilitating continuous operation over a long period of time .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Furthermore, its efficacy as a stabilizer for diazo dyes can be influenced by the concentration of the diazo compounds and the presence of other substances in the solution .

Biochemical Analysis

Biochemical Properties

Naphthalene-1,3,6-trisulfonic acid plays a significant role in biochemical reactions, particularly as an anionic chromophore in capillary electrophoresis . It interacts with various enzymes, proteins, and other biomolecules through its sulfonic acid groups, which can form strong ionic bonds with positively charged amino acid residues. This interaction can influence the activity and stability of enzymes and proteins. For example, this compound can act as an anionic dopant for the polymerization of pyrrole, affecting the polymerization process and the properties of the resulting polymer .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s anionic nature allows it to interact with positively charged regions of cell membranes and proteins, potentially altering their function. For instance, this compound can increase the hardness and decrease residual stress in electrodeposited nickel layers, which may have implications for cellular processes involving metal ions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form ionic bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. The sulfonic acid groups of this compound can interact with the active sites of enzymes, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. The sulfonic acid groups of this compound can participate in redox reactions and other biochemical processes, affecting the overall metabolic activity of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, this compound can interact with binding proteins and other cellular components, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. This compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

naphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBSAMLXSQCSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058945
Record name 1,3,6-Naphthalenetrisulfonic acid
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-66-8, 19437-42-4
Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,6-trisulphonic acid
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Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,6-trisulphonic acid, sodium salt
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Record name Naphthalene-1,3,6-trisulphonic acid
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Record name NAPHTHALENE-1,3,6-TRISULPHONIC ACID
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Synthesis routes and methods

Procedure details

Naphthalene is introduced at 30° to 35° C. into monohydrate (=100% strength H2SO4), 65% strength oleum being run in at the same time. The reaction mixture is kept at 50° C. for one hour, at 70° C. for one hour and at 90° C. for seven hours, until everything has dissolved. With this process the yield of naphthalene-1,3,5-trisulphonic acid is about 68%, based on the naphthalene employed. In addition, about 21% of naphthalene-1,3,6-trisulphonic acid and about 4 to 5% of naphthalene-1,3,7-trisulphonic acid are formed (see Example 6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the number of sulfonic groups in naphthalene derivatives affect their reactivity with ozone?

A1: Research indicates that an increase in sulfonic groups in the aromatic ring of naphthalene derivatives leads to decreased reactivity with ozone. This trend was observed in a study comparing naphthalene-1-sulfonic acid, naphthalene-1,5-disulfonic acid, and naphthalene-1,3,6-trisulfonic acid. [] The latter exhibited the lowest reaction rate. This observation suggests a possible correlation between electron density in the aromatic ring and ozone reactivity, influenced by the presence of sulfonic groups. []

Q2: Can this compound be used to study biological membranes?

A2: Yes, this compound disodium salt, due to its fluorescent properties, has been utilized as a probe to study membrane permeability and fusion in biological systems. For instance, it was used to assess leakage from large unilamellar vesicles composed of phosphatidylcholines, helping to differentiate between lipid mixing and complete fusion events. [] Additionally, it was employed in studies on the voltage-dependent anion-selective channel protein from wheat mitochondria, confirming the protein's permeability to anions. []

Q3: What makes this compound suitable for laser-induced etching of fused silica?

A3: Aqueous solutions of this compound trisodium salt have shown promising results in laser-induced backside wet etching of fused silica plates. [] When irradiated with a KrF excimer laser at 248 nm, this medium facilitates precise etching, enabling the fabrication of well-defined micropatterns at a 1 μm scale. [] The etched patterns, notably free of debris and microcracks, highlight the material's suitability for high-quality microfabrication applications. []

Q4: How does this compound behave in aqueous gel permeation chromatography (GPC)?

A4: Studies using aqueous GPC have investigated the Donnan salt exclusion effect of electrolytes and polyelectrolytes, including this compound trisodium salt. [] Experiments revealed that the Donnan salt exclusion parameter (Γ¯) for this compound aligns with the theoretical value of 1/2 for an ideal case. [] This finding confirms the accuracy of GPC in determining colligative properties of electrolytes and polyelectrolytes like this compound.

Q5: What are the degradation products of this compound during ozonation?

A5: Oxidation of this compound with ozone results in the formation of highly oxidized organic acids and sulfate ions. [] This breakdown suggests the cleavage of the aromatic ring and the subsequent oxidation of sulfur to its highest oxidation state. Understanding these degradation pathways is crucial for evaluating the environmental fate and potential risks associated with the use of this compound.

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